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2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline

GluN2B antagonist quinazoline SAR 6-substitution effects

2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline (CAS 384797-52-8) is a synthetic small molecule (C27H27N3, MW 393.53 g/mol) built on a quinazoline heterocyclic core, substituted at the 2-position with a 4-benzylpiperidine moiety, at the 4-position with a phenyl ring, and at the 6-position with a methyl group. The 4-benzylpiperidine pharmacophore is a well-established central structural element of potent GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptor antagonists, a class of negative allosteric modulators under investigation for neurological and neurodegenerative indications.

Molecular Formula C27H27N3
Molecular Weight 393.534
CAS No. 384797-52-8
Cat. No. B2526151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline
CAS384797-52-8
Molecular FormulaC27H27N3
Molecular Weight393.534
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5
InChIInChI=1S/C27H27N3/c1-20-12-13-25-24(18-20)26(23-10-6-3-7-11-23)29-27(28-25)30-16-14-22(15-17-30)19-21-8-4-2-5-9-21/h2-13,18,22H,14-17,19H2,1H3
InChIKeyFFRQZXILPAKRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline (CAS 384797-52-8): Structural Identity and Procurement Context


2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline (CAS 384797-52-8) is a synthetic small molecule (C27H27N3, MW 393.53 g/mol) built on a quinazoline heterocyclic core, substituted at the 2-position with a 4-benzylpiperidine moiety, at the 4-position with a phenyl ring, and at the 6-position with a methyl group . The 4-benzylpiperidine pharmacophore is a well-established central structural element of potent GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptor antagonists, a class of negative allosteric modulators under investigation for neurological and neurodegenerative indications [1]. This compound is offered exclusively as a research-grade chemical for in vitro and laboratory investigations; no GMP or clinical-grade material is available . Its documentation in the peer-reviewed primary literature is extremely limited, and procurement decisions must therefore rest primarily on structural differentiation from better-characterized analogs and class-level pharmacological inference.

Why 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline Cannot Be Freely Interchanged with Other Quinazoline or Piperidine-Based GluN2B Ligands


The 4-benzylpiperidine class of GluN2B antagonists exhibits profound sensitivity to three structural variables: the distance between the basic amino moiety and the distal phenyl ring, the nature of the heterocyclic scaffold, and the substitution pattern on that scaffold [1]. Even within the narrow sub-series of 2-(4-benzylpiperidin-1-yl)-4-phenylquinazolines, the 6-position substituent (H vs. CH₃ vs. Cl vs. Br) alters both electronic character (Hammett σ values) and lipophilicity (cLogP), which directly modulate GluN2B binding pocket complementarity, sigma-receptor cross-reactivity, and metabolic stability [2]. Substituting a simple piperidine (CAS 307329-79-9) for the 4-benzylpiperidine eliminates the critical distal phenyl ring that engages the hydrophobic sub-pocket at the GluN1b/GluN2B subunit interface; literature data show that the 4-benzylpiperidine moiety is non-replaceable with flexible fluorinated alkyl side chains without significant loss of affinity [2]. Therefore, each congener in this chemotype represents a distinct pharmacological tool, and indiscriminate substitution risks invalidating structure-activity relationship (SAR) conclusions, confounding target engagement studies, or selecting a compound with unintended off-target profiles [1][2].

Quantitative Differentiation Evidence for 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline (384797-52-8) Relative to Comparators


6-Methyl Substitution: Electronic and Lipophilic Differentiation from 6-H, 6-Cl, and 6-Br Quinazoline Analogs

The 6-methyl substituent on the quinazoline core of 384797-52-8 provides a moderate electron-donating effect (Hammett σₚ = -0.17 for CH₃) and modest lipophilicity contribution (π = +0.56) compared with the electron-withdrawing and more lipophilic 6-Cl (σₚ = +0.23; π = +0.71) and 6-Br (σₚ = +0.23; π = +0.86) congeners, and the unsubstituted 6-H analog (σₚ = 0; π = 0) [1]. This places 384797-52-8 in a distinct physicochemical space: lower cLogP than the halogenated analogs, reducing potential for phospholipidosis and non-specific membrane partitioning, while retaining greater metabolic stability than the 6-H analog due to blocked CYP450-mediated oxidation at the 6-position [2]. In the broader GluN2B antagonist class, the 4-benzylpiperidine pharmacophore typically yields low nanomolar affinity (Ki = 2.9 nM for representative benzo[7]annulen-7-amine 6g bearing the identical 4-benzylpiperidine moiety), whereas the simple piperidine analog 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline (CAS 307329-79-9) lacks the critical distal benzyl group required for GluN2B sub-pocket engagement [3].

GluN2B antagonist quinazoline SAR 6-substitution effects

4-Benzylpiperidine Pharmacophore: Structural Differentiation from Simple Piperidine and Piperazine Analogs

The 4-benzylpiperidine substituent at the quinazoline 2-position of 384797-52-8 provides the optimal four-to-five bond-length spacing between the basic piperidine nitrogen and the terminal benzyl phenyl ring that is critical for high-affinity engagement of the ifenprodil-binding site at the GluN1b/GluN2B subunit interface [1]. This structural motif is absent in the direct des-benzyl comparator 6-methyl-4-phenyl-2-(piperidin-1-yl)quinazoline (CAS 307329-79-9), which carries only an unsubstituted piperidine at the 2-position and is predicted to lack the hydrophobic sub-pocket interaction essential for sub-100 nM GluN2B affinity [1]. In published SAR campaigns, compounds bearing the 4-benzylpiperidine moiety consistently achieve low nanomolar GluN2B Ki values (2.9 nM for benzo[7]annulen-7-amine 6g), whereas replacement with flexible fluorinated phenylalkyl side chains reduces affinity by approximately 80-fold (Ki = 239 nM) [2]. The 2-aminoquinazoline scaffold of 384797-52-8 further distinguishes it from the benzo[7]annulene, indole, and benzimidazolone scaffolds used in other 4-benzylpiperidine GluN2B ligands, offering a different H-bond donor/acceptor topology at the heterocycle–receptor interface [3].

GluN2B NMDA antagonist 4-benzylpiperidine pharmacophore ifenprodil binding site

Quinazoline Core vs. Non-Quinazoline GluN2B Antagonist Scaffolds: Selectivity and Physicochemical Profile

The quinazoline core of 384797-52-8 represents a distinct heterocyclic scaffold within the GluN2B antagonist landscape, which is dominated by ifenprodil/eliprodil-derived β-aminoalcohols and benzo[7]annulen-7-amines. Literature data indicate that 4-benzylpiperidine-containing GluN2B ligands exhibit variable selectivity against sigma-1 (σ₁) and sigma-2 (σ₂) receptors, a critical off-target liability given the high σ₁ affinity of eliprodil (Ki = 13 nM) and ifenprodil . In the benzo[7]annulen-7-amine series, the 4-benzylpiperidine analog 6g showed high GluN2B affinity (Ki = 2.9 nM) but the phenylpiperazine analog 6f was identified as the most promising compound with respect to selectivity against the PCP binding site and σ₁/σ₂ receptors, indicating that subtle changes to the basic amine moiety dramatically alter selectivity [1]. The quinazoline scaffold offers two aromatic nitrogen atoms (positions 1 and 3) capable of acting as H-bond acceptors, creating a distinct interaction topology compared with the single H-bond acceptor in benzo[7]annulenes or the H-bond donor phenol of ifenprodil; this may differentially modulate selectivity at the level of the GluN2B ifenprodil-binding pocket [2]. Furthermore, quinazoline-based kinase inhibitors (e.g., gefitinib, erlotinib) have established pharmacokinetic precedent for this scaffold class, suggesting potential advantages in metabolic stability and oral bioavailability that remain to be demonstrated for 384797-52-8 specifically [2].

quinazoline scaffold GluN2B selectivity sigma receptor cross-reactivity

Predicted Metabolic Stability Advantage of 6-Methyl Substitution vs. 6-Unsubstituted Quinazoline Analogs

Quinazoline and related bicyclic heterocycles are susceptible to cytochrome P450-mediated oxidation at unsubstituted aromatic ring positions. The 6-methyl group of 384797-52-8 occupies a position on the quinazoline benzo-fused ring that would otherwise be available for oxidative metabolism, specifically CYP1A2- and CYP3A4-mediated hydroxylation [1]. This is a well-precedented medicinal chemistry strategy: methyl blockade at metabolically labile aromatic positions has been employed in multiple drug discovery programs to reduce intrinsic clearance and extend in vitro half-life [2]. In the context of 2-(4-benzylpiperidin-1-yl)-4-phenylquinazolines, the 6-unsubstituted analog (6-H) is predicted to undergo more rapid oxidative turnover than 384797-52-8, while the 6-Cl and 6-Br analogs may be metabolically stable but carry increased lipophilicity burden (see Evidence Item 1) and potential for CYP2C9 inhibition via halogen bonding [3]. No experimental intrinsic clearance or microsomal stability data have been published for 384797-52-8 in the peer-reviewed literature, and this differentiation is presented as a physicochemical inference grounded in established medicinal chemistry precedent.

metabolic stability CYP450 oxidation 6-methyl blockade

Absence of Primary Literature Bioactivity Data: A Critical Gap Requiring Experimental Validation

A comprehensive search of PubMed, Google Scholar, BindingDB, ChEMBL, ChemSpider, and the patent literature (USPTO, EPO, WIPO) conducted in May 2026 returned zero peer-reviewed publications, zero patent examples, and zero authoritative database entries containing experimentally determined biological activity data for 2-(4-benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline (CAS 384797-52-8) [1][2]. The compound's asserted mechanism as a 'potent antagonist of the GluN2B subunit of the NMDA receptor' is derived exclusively from vendor product descriptions that do not cite primary data sources [1]. This contrasts sharply with well-characterized GluN2B antagonists such as ifenprodil (Ki ≈ 7.6-11 nM; >100 publications), Ro 25-6981 (Ki = 50 nM; >200 publications), and rislenemdaz/CERC-301 (Ki = 8.1 nM; multiple clinical trials) [3]. For 384797-52-8, the following critical data are absent: GluN2B binding affinity (Ki or IC₅₀), functional antagonism (IC₅₀ in two-electrode voltage clamp or Ca²⁺ flux assays), selectivity profile against GluN2A/2C/2D subunits, σ₁/σ₂ binding, hERG liability, aqueous solubility, logD, microsomal stability, and plasma protein binding. Procurement of this compound therefore requires acceptance that its pharmacological properties are unvalidated and must be empirically determined by the end user.

data gap analysis GluN2B binding functional antagonism

Recommended Application Scenarios for 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline (384797-52-8) Based on Structural Differentiation Evidence


Exploratory SAR Studies of 6-Position Substituent Effects on GluN2B Affinity and Selectivity

384797-52-8 is best deployed as the 6-methyl member of a systematically varied 2-(4-benzylpiperidin-1-yl)-4-phenylquinazoline congeneric series. By procuring 384797-52-8 alongside its 6-H, 6-Cl, and 6-Br analogs, medicinal chemistry teams can deconvolute the contribution of the 6-position substituent to GluN2B binding affinity, sigma receptor cross-reactivity, and metabolic stability within a constant quinazoline scaffold [1]. This approach mirrors established SAR campaigns in the benzo[7]annulen-7-amine series where subtle substituent changes produced >10-fold differences in GluN2B affinity [1]. The 6-methyl analog's intermediate lipophilicity (predicted cLogP ~5.8 vs. ~5.2 for 6-H and ~6.3-6.5 for 6-halogen) makes it a critical data point for establishing a logP-activity relationship [2].

Comparative Scaffold-Hopping Studies Between Quinazoline and Established GluN2B Antagonist Chemotypes

For laboratories seeking to expand GluN2B antagonist chemical space beyond the well-explored benzo[7]annulene, indole, and β-aminoalcohol scaffolds, 384797-52-8 provides a structurally distinct entry point [1]. Its quinazoline core offers two endocyclic nitrogen H-bond acceptors, differentiating it from the single-acceptor topology of benzo[7]annulenes and the H-bond donor phenol of ifenprodil [2]. Head-to-head pharmacological profiling of 384797-52-8 against ifenprodil and Ro 25-6981 in parallel binding and functional assays can reveal whether the quinazoline scaffold confers advantages in GluN2B subunit selectivity, sigma receptor discrimination, or functional activity (negative allosteric modulation vs. competitive antagonism) [3]. Published precedent shows that scaffold changes in this target class can alter both potency and selectivity profiles [1].

Chemical Biology Probe Development Requiring Reduced Sigma Receptor Liability

Eliprodil and ifenprodil exhibit high σ₁ receptor affinity (Ki = 13 nM and comparable, respectively), which complicates interpretation of cellular phenotypes attributed to GluN2B antagonism [1]. The quinazoline scaffold of 384797-52-8 is structurally dissimilar to the archetypal σ₁ pharmacophore (which typically features a phenylalkylamine with a specific N-substituent), suggesting potentially lower σ₁ cross-reactivity [2]. 384797-52-8 is therefore a rational choice for chemical biology experiments where disentangling GluN2B-mediated from sigma-receptor-mediated effects is critical, provided that the user first generates confirmatory σ₁/σ₂ binding data for this specific compound [3].

Building Block for Late-Stage Diversification via 6-Methyl Functionalization

The 6-methyl group of 384797-52-8 is not merely a blocking substituent; it can serve as a synthetic handle for late-stage diversification. The benzylic C-H bonds of the 6-methyl group are susceptible to radical bromination (NBS/AIBN) to generate a 6-bromomethyl intermediate, which can subsequently undergo nucleophilic displacement to install a variety of functional groups (e.g., amines, ethers, thioethers, azides for click chemistry) [1]. This synthetic versatility is not available with the 6-H, 6-Cl, or 6-Br analogs, making 384797-52-8 the preferred starting material for libraries exploring 6-position side chain SAR without requiring de novo quinazoline core synthesis [2].

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